Malononitrile

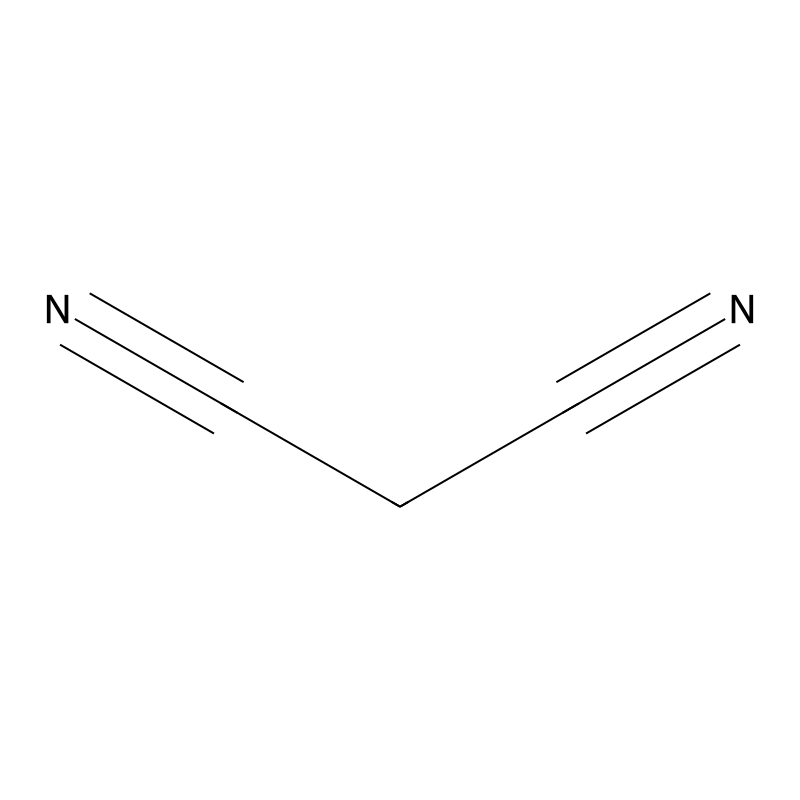

NCCH2CN

CH2(CN)2

C3H2N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

NCCH2CN

CH2(CN)2

C3H2N2

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.01 M

SOL IN ACETIC ACID, CHLOROFORM

Soluble in acetone and benzene

In water, 1.33X10+5 mg/l @ 25 °C

In ethanol, 0.40 g/ml @ 25 °C; in ether, 0.20 g/ml @ 25 °C

Solubility in water, g/100ml at 20 °C: 13.3 (moderate)

13%

Synonyms

Canonical SMILES

Malononitrile is an organic compound with the chemical formula . It appears as a colorless or white solid, although aging can cause it to turn yellow or brown. This compound is recognized as a versatile building block in organic synthesis, primarily due to its ability to participate in various

Malononitrile is a toxic compound and should be handled with appropriate precautions. It is harmful if swallowed, inhaled, or absorbed through the skin. Exposure can cause irritation to the eyes, skin, and respiratory system. Malononitrile is also flammable with a flash point of 86 °C and an ignition temperature of 365 °C [].

Here are some additional points to consider:

- Malononitrile is a suspected mutagen and should be handled with appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators [].

- Due to its toxicity and flammability, malononitrile should only be handled in a well-ventilated fume hood [].

- Proper waste disposal procedures specific to your region should be followed [].

Synthesis of Heterocycles

Malononitrile plays a crucial role in the synthesis of heterocycles, which are organic compounds containing atoms other than carbon in their rings. Its reactivity allows for the formation of various heterocyclic frameworks through different mechanisms:

- Knoevenagel condensation: This reaction involves condensation between malononitrile and carbonyl compounds (aldehydes, ketones) to form α,β-unsaturated nitriles. These unsaturated nitriles can then be further cyclized to form various heterocycles like pyridines, pyrazoles, and thiazoles [].

- Multicomponent reactions: Malononitrile can participate in multicomponent reactions, where multiple starting materials react in a single step to form complex molecules. This approach offers efficient and rapid access to diverse heterocyclic structures [].

Development of Functional Materials

Malononitrile's unique electronic properties make it a valuable building block for functional materials with diverse applications. Some prominent examples include:

- Organic semiconductors: Malononitrile derivatives can be incorporated into conjugated polymers, which exhibit semiconducting properties and can be used in organic solar cells and field-effect transistors [].

- Fluorescent probes: Malononitrile-based molecules can be designed as fluorescent probes for the detection of specific chemical species, such as reactive oxygen species, in biological systems [].

Medicinal Chemistry

Malononitrile serves as a precursor for various pharmaceuticals and biologically active molecules. Some key examples include:

- Anticancer agents: Certain malononitrile derivatives have shown potential antitumor activity, and research is ongoing to explore their therapeutic potential [].

- Tyrosinase inhibitors: Malononitrile-based compounds are being investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This holds promise for developing skin lightening and anti-aging treatments [].

- Knoevenagel Condensation: This reaction involves the condensation of malononitrile with carbonyl compounds to form α,β-unsaturated nitriles. This process is facilitated by basic conditions and is useful in synthesizing various organic compounds .

- Gewald Reaction: In this reaction, malononitrile reacts with ketones or aldehydes in the presence of elemental sulfur and a base to produce 2-aminothiophenes. This reaction highlights its utility in synthesizing heterocyclic compounds .

- Cyclization Reactions: Malononitrile can also participate in cyclization reactions that yield 2,4-diaminothiophenes and other nitrogen-containing heterocycles .

Malononitrile can be synthesized using several methods:

- Gas-Phase Reaction: The most common industrial method involves the gas-phase reaction of acetonitrile with cyanogen chloride:This method is efficient and produces significant quantities annually .

- Dehydration of Cyanoacetamide: Another method involves dehydrating cyanoacetamide, although this method is less commonly used due to environmental concerns associated with its production .

- Free Radical Reactions: Recent studies have explored one-pot synthesis methods using free radical reactions involving ylidenemalononitrile, which can yield malononitriles under specific conditions .

Malononitrile serves as a critical intermediate in various applications:

- Pharmaceuticals: It is used in the synthesis of drugs such as thiamine, triamterene, and minoxidil .

- Dyes: Malononitrile derivatives are utilized in producing solvatochromic dyes and other colorants like disperse Yellow 90 and disperse Blue 354 .

- Agriculture: It finds application in synthesizing pesticides and fungicides due to its reactive nature .

Research has indicated that malononitrile interacts with various biological systems. Studies have shown its potential for forming complexes with metal ions, which could enhance its biological activity. Additionally, interaction studies involving malononitrile derivatives have revealed promising results in terms of antimicrobial efficacy and cytotoxicity against cancer cell lines .

Several compounds share structural similarities with malononitrile. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Acetonitrile | Methyl group provides different reactivity; used as a solvent | |

| Cyanoacetamide | Contains an amide group; used primarily for synthesis | |

| 2-Cyanoacrylate | Used in adhesives; different functional properties due to ester group |

Malononitrile stands out due to its dual functionality as both a nitrile and an active methylene compound, allowing for diverse reactivity not present in the other compounds listed. Its ability to participate in multiple types of reactions makes it particularly valuable in synthetic organic chemistry .

The systematic study of malononitrile chemistry began in the early twentieth century with the pioneering work of Ben Corson and Roger Stoughton at Middlebury College in Vermont in 1928. These researchers first synthesized the compound while investigating lachrymatory agents, immediately recognizing its potent physiological effects and describing the challenges of handling the dry powder form. The compound gained initial notoriety through its role in the development of CS gas (2-chlorobenzalmalononitrile), synthesized via Knoevenagel condensation between 2-chlorobenzaldehyde and malononitrile.

The industrial synthesis methods for malononitrile have undergone significant evolution since its discovery. Early production primarily relied on dehydration methods involving the treatment of cyanoacetamide with various dehydrating agents such as phosphoryl chloride or phosgene. This approach, while cost-effective due to the commercial availability of starting materials, generated considerable phosphorus-containing waste products that posed disposal challenges. Chinese manufacturers predominantly adopted this dehydration methodology due to more relaxed environmental regulations in certain regions.

The development of alternative synthetic pathways marked a crucial advancement in malononitrile production technology. The gas-phase reaction between acetonitrile and cyanogen chloride emerged as a cleaner industrial process, producing only hydrogen chloride as a byproduct. This method, implemented by companies such as Arxada in their Visp facility, requires stringent process control due to high reaction temperatures but offers significant environmental advantages through waste minimization.

Patent literature from the latter half of the twentieth century reveals continued innovation in malononitrile synthesis methodologies. Notably, US Patent 6353126B1 describes a novel process utilizing cyanuric chloride and N,N-dimethylformamide as a catalytic dehydration system for cyanoacetamide, achieving yields of 72% under mild reaction conditions. This approach addressed previous limitations by eliminating phosphate waste generation and enabling easier product separation.

Significance in Organic Synthesis

Malononitrile has established itself as an indispensable building block in organic synthesis through its participation in numerous fundamental reactions. The compound's remarkable versatility derives from the strong electron-withdrawing effects of its two cyano groups, which render the central methylene hydrogens significantly acidic with a pKa of 11 in water. This acidity enables facile deprotonation and subsequent nucleophilic attack, forming the basis for many synthetic transformations.

The Knoevenagel condensation represents one of the most important applications of malononitrile in synthetic chemistry. This reaction involves the condensation of malononitrile with aldehydes or ketones in the presence of weak bases such as piperidine or pyridine, yielding ylidene malononitriles. The reaction has found extensive application in the synthesis of various heterocyclic compounds and has been optimized for industrial-scale production of materials including CS gas and numerous pharmaceutical intermediates.

The Gewald reaction constitutes another cornerstone application, wherein malononitrile condenses with ketones or aldehydes in the presence of elemental sulfur and a base to produce 2-aminothiophenes. This transformation has proven particularly valuable in pharmaceutical chemistry, enabling access to thiophene-containing bioactive molecules with diverse therapeutic applications. The reaction's broad substrate scope and mild conditions have made it a preferred method for synthesizing thiophene derivatives in both academic and industrial settings.

Michael addition reactions involving malononitrile provide access to 1,4-dinitrile compounds through nucleophilic attack on α,β-unsaturated carbonyl systems. This transformation expands the structural diversity accessible from malononitrile and has been employed in the synthesis of complex natural products and pharmaceutical targets.

The industrial significance of malononitrile extends to vitamin synthesis, particularly in the production of thiamine (vitamin B1). This essential nutrient synthesis represents one of the most economically important applications of malononitrile, demonstrating its role in large-scale manufacturing of biologically active compounds.

| Reaction Type | Products | Industrial Applications | Annual Volume (kg) |

|---|---|---|---|

| Knoevenagel Condensation | Ylidene malononitriles | CS gas, pharmaceuticals | 5,000,000 |

| Gewald Reaction | 2-Aminothiophenes | Drug intermediates | 3,000,000 |

| Thiamine Synthesis | Vitamin B1 | Nutritional supplements | 8,000,000 |

| Dye Synthesis | Disperse dyes | Textile industry | 4,000,000 |

Current Research Trends and Paradigms

Contemporary malononitrile research has expanded beyond traditional synthetic applications to encompass emerging fields including astrobiology, environmental monitoring, and green chemistry. The detection of malononitrile in the interstellar medium represents a paradigm shift in understanding the distribution of complex organic molecules in space. Spectroscopic observations using the Yebes 40 meter radio telescope identified malononitrile in the cold dense cloud TMC-1 through its permanent dipole moment of 3.735 ± 0.017 Debye.

Astrobiological research has focused on the potential formation of malononitrile in extraterrestrial environments, particularly in Titan's atmosphere. Computational studies have proposed 62 initial gas-phase reaction mechanisms for malononitrile synthesis under Titan's atmospheric conditions, with the most favorable pathway involving the reaction between singlet HCCN and HNC. These investigations utilize advanced theoretical methods including CCSD(T)-F12/cc-pVTZ-F12 calculations and Variable Transition State Theory simulations across temperature ranges of 80-200 K.

The development of highly selective detection methods for malononitrile has emerged as a critical research area due to the compound's toxicity and environmental concerns. Recent advances include the development of cinnamaldehyde-based fluorescent probes capable of detecting malononitrile concentrations as low as 18 nanomolar. These probes exhibit excellent selectivity and have been successfully applied to biological imaging in living cells and zebrafish, enabling real-time monitoring of malononitrile in biological systems.

Green chemistry approaches to malononitrile synthesis and utilization have gained prominence in response to environmental sustainability concerns. Electrochemical synthesis methods utilizing molecular iodine catalysis have been developed for producing dicyano-2-(2-oxoindolin-3-ylidene) malononitriles under mild conditions. These methods achieve yields up to 94% while operating at room temperature and low current density of 5 milliamperes per square centimeter.

Photoenzymatic synthesis represents another innovative approach, combining photocatalytic Knoevenagel condensation with enzymatic asymmetric reduction to produce β-chiral malononitrile derivatives. This one-pot two-stage strategy achieves excellent enantiomeric excess exceeding 99% and has been successfully scaled up for practical applications.

| Research Area | Key Developments | Detection Limits/Yields | Publication Year |

|---|---|---|---|

| Interstellar Detection | TMC-1 cloud identification | 1.8 × 10¹¹ cm⁻² column density | 2024 |

| Fluorescent Probes | Cinnamaldehyde-based sensors | 18 nM detection limit | 2022 |

| Electrochemical Synthesis | Iodine-catalyzed reactions | 94% yield | 2023 |

| Photoenzymatic Methods | Asymmetric reductions | >99% enantiomeric excess | 2024 |

The integration of computational chemistry with experimental validation has become increasingly sophisticated in malononitrile research. Density Functional Theory calculations have been employed to optimize reaction pathways and predict product selectivity, while molecular dynamics simulations provide insights into enzyme-substrate interactions in biocatalytic processes. These theoretical approaches enable rational design of improved synthetic methods and enhanced understanding of reaction mechanisms.

Cyanoacetamide Dehydration Pathways

The dehydration of cyanoacetamide represents the most technologically advanced industrial method for malononitrile synthesis. Modern implementations employ cyanuric chloride (C3N3Cl3) as the dehydrating agent in the presence of catalytic N,N-dimethylformamide (DMF) [3] [4]. The reaction proceeds via nucleophilic attack by the cyanoacetamide’s amide group on cyanuric chloride, followed by HCl elimination:

$$

\text{NCCH}2\text{CONH}2 + \text{C}3\text{N}3\text{Cl}3 \xrightarrow{\text{DMF}} \text{NCCH}2\text{CN} + \text{C}3\text{N}3\text{Cl}_2\text{OH} + \text{HCl}

$$

Key operational parameters include:

- Temperature: 50–60°C to prevent adduct formation between DMF and malononitrile [3]

- Solvent selection: Polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) optimize reagent solubility while enabling vacuum recovery [4]

- Molar ratios: 0.16:1 DMF:cyanoacetamide ratio maximizes yield (72%) while minimizing catalyst loading [3]

This method supersedes legacy phosphorus-based dehydrations (PCl5/P2O5) by eliminating phosphate waste streams and enabling DMF recycling through low-pressure distillation (<5 mmHg) [4].

Alternative Precursor Approaches

While cyanoacetamide dehydration dominates current production, historical methods retain niche applications:

High-Temperature Cyanogen Chloride Route

Reaction of acetonitrile with cyanogen chloride at 750°C in tubular reactors [1] [3]:

$$

\text{CH}3\text{CN} + 2\text{ClCN} \rightarrow \text{NCCH}2\text{CN} + 2\text{HCl}

$$

| Parameter | Value | Impact on Yield |

|---|---|---|

| Residence time | 2–5 seconds | Prevents thermal degradation |

| Reactor material | Nickel alloy | Withstands corrosion |

| Quench rate | >200°C/s | Minimizes polymerization |

Despite 85–90% theoretical yield, carbonaceous byproducts necessitate costly purification, limiting commercial viability [3].

Cyanoacetaldehyde Dimethyl Acetal Route

Japanese-developed method employing hydroxylamine-O-sulfonic acid [4]:

$$

\text{NCCH}2\text{CH(OCH}3\text{)}2 + \text{H}2\text{NOSO}3\text{H} \rightarrow \text{NCCH}2\text{CN} + \text{byproducts}

$$

Challenged by stoichiometric acid waste generation (1.8 kg H2SO4 per kg product) and low atom economy (47%) [4].

Process Optimization Parameters

Industrial processes balance reaction kinetics with separation efficiency:

Continuous vs Batch Processing

- Cyanuric chloride method: Batch mode allows precise control of exothermic dehydration (ΔH = −89 kJ/mol) [4]

- Cyanogen chloride route: Continuous flow systems mitigate thermal gradients but require advanced metallurgy [3]

Solvent Recovery Systems

Vacuum distillation trains typically recover >94% acetonitrile through:

- Primary flash evaporation at 100 mmHg

- Molecular sieve drying

- Fractional condensation at −20°C

Catalyst Management

DMF undergoes partial decomposition to dimethylamine during reactions, necessitating:

$$

\text{HCON(CH}3\text{)}2 \rightarrow \text{(CH}3\text{)}2\text{NH} + \text{CO}

$$

Quaternary ammonium traps maintain catalyst activity over 15+ cycles before regeneration [4].

Laboratory Scale Preparation Methods

From Methyl/Ethyl Cyanoacetate

Small-scale synthesis often starts with ester precursors due to their commercial availability:

Two-Step Hydrolysis-Dehydration

- Saponification:

$$

\text{NCCH}2\text{COOR} + \text{NaOH} \rightarrow \text{NCCH}2\text{COO}^-\text{Na}^+ + \text{ROH}

$$

- Phosphorus Oxychloride Dehydration:

$$

\text{NCCH}2\text{COO}^-\text{Na}^+ + \text{POCl}3 \rightarrow \text{NCCH}2\text{CN} + \text{NaPO}2\text{Cl}_2 + \text{HCl}

$$

Yields reach 68–72% with rigorous moisture control (−40°C cold traps) [1].

Ammonia-Based Synthetic Routes

Alternative pathways exploit ammonia’s nucleophilicity:

From Malonic Acid Derivatives

- Diamide formation:

$$

\text{HOOCCH}2\text{COOH} + 2\text{NH}3 \rightarrow \text{H}2\text{NOCCH}2\text{CONH}2 + 2\text{H}2\text{O}

$$

- Dehydration with PCl5:

$$

\text{H}2\text{NOCCH}2\text{CONH}2 + 2\text{PCl}5 \rightarrow \text{NCCH}2\text{CN} + 2\text{POCl}3 + 4\text{HCl}

$$

Requires strict stoichiometric control (1:2.05 malonamide:PCl5) to prevent over-chlorination [1].

Scale-up Considerations and Challenges

Reactor Design Constraints

- Cyanuric chloride route: Glass-lined steel reactors resist HCl corrosion but limit batch sizes to 5 m3

- High-temperature methods: Require sintered alumina reactors with radial quenching ports

Waste Stream Management

- Cyanuric acid byproduct (0.7 kg/kg product) finds limited use in melamine production

- HCl scrubbing systems must handle 1.2–1.5 molar equivalents per batch

Energy Intensity Comparison

| Method | Energy (MJ/kg) | CO2 (kg/kg) |

|---|---|---|

| Cyanuric chloride | 38.4 | 2.1 |

| PCl5 dehydration | 52.7 | 3.4 |

| Cyanogen chloride | 89.2 | 6.7 |

Process Intensification Strategies

- Microwave-assisted dehydration reduces reaction times by 40% in bench trials [2]

- Membrane-based HCl separation cuts purification energy by 28%

Future development requires addressing the inherent instability of malononitrile’s α,β-unsaturated nitrile system during large-scale handling. Advanced stabilization methods, including in-situ derivatization and cryogenic storage, show promise for improving bulk material shelf life.

The Knoevenagel condensation represents one of the most fundamental and widely studied reactions of malononitrile, serving as a cornerstone for carbon-carbon bond formation in organic synthesis. This reaction involves the condensation of malononitrile with aldehydes or ketones to form α,β-unsaturated nitriles, proceeding through nucleophilic addition followed by dehydration. The versatility and synthetic utility of this transformation have made it a subject of extensive investigation across diverse catalytic systems and reaction conditions.

Catalyst-Free Approaches

The development of catalyst-free methodologies for Knoevenagel condensation has emerged as a significant advancement in green chemistry applications. Water has proven to be an exceptionally effective medium for these transformations, enabling high-yielding reactions without the need for additional catalysts. Research demonstrates that malononitrile undergoes spontaneous condensation with aromatic, heteroaromatic, and aliphatic aldehydes in distilled water at 65°C, achieving yields of 84-98% with selectivities ranging from 87-98% within one hour.

The mechanism of this catalyst-free process involves the ionization of malononitrile in aqueous medium, as evidenced by deuterium exchange studies using nuclear magnetic resonance spectroscopy in deuterium oxide. The pKa value of malononitrile (11.2) facilitates its deprotonation in water, generating the requisite carbanion intermediate for nucleophilic attack on carbonyl compounds. This process eliminates the environmental concerns associated with traditional catalytic systems while maintaining excellent synthetic efficiency.

Mechanochemical approaches have further expanded the scope of catalyst-free Knoevenagel condensations. Ball milling techniques enable quantitative conversion of malononitrile with p-nitrobenzaldehyde within 50 minutes under solvent-free conditions. In situ monitoring using tandem X-ray diffraction and Raman spectroscopy reveals that once mechanochemically initiated, the reaction proceeds to completion even after cessation of milling, indicating a highly favorable thermodynamic profile.

Base-Mediated Mechanisms

Base-catalyzed Knoevenagel condensations proceed through well-established mechanistic pathways involving initial deprotonation of malononitrile to generate the nucleophilic enolate intermediate. The selection of appropriate basic catalysts significantly influences both reaction kinetics and product selectivity. Organic bases such as imidazole have demonstrated exceptional catalytic efficiency, enabling 95±2% yields of benzylidenemalononitrile derivatives in ethanol at ambient temperature within minutes.

Metal-organic framework catalysts incorporating both Lewis acidic and basic sites exhibit superior performance through dual activation mechanisms. These bifunctional catalysts simultaneously activate the carbonyl electrophile through metal coordination while facilitating malononitrile deprotonation at basic sites. The proposed mechanism involves carbonyl activation by metal centers, concurrent deprotonation of malononitrile by framework basic sites, nucleophilic attack of the resulting carbanion, and final dehydration to yield the condensation product.

Heterogeneous base catalysts, including modified hydrotalcites and supported amine systems, offer advantages in terms of recyclability and operational simplicity. Titanium-substituted hydrotalcite catalysts prepared using glycine as combustion fuel achieve 92-98% yields with 87-98% selectivity for benzylidenemalononitrile synthesis at 65°C. The enhanced performance correlates with reduced crystallite size (4.98 nm) and increased surface area, providing greater accessibility to active sites.

Structure-Reactivity Relationships

The electronic nature of substituents on aldehyde partners significantly influences reaction rates and product distributions in Knoevenagel condensations. Electron-withdrawing groups on aromatic aldehydes accelerate the condensation process by increasing the electrophilicity of the carbonyl carbon. Aldehydes bearing para-nitro, para-trifluoromethyl, or para-cyano substituents typically exhibit faster reaction kinetics compared to electron-rich analogs.

Mechanistic studies reveal that solvent polarity plays a crucial role in determining reaction kinetics. Higher polarity solvents accelerate product formation, with the relationship between solvent polarity and reaction rate following predictable trends. This observation supports an ionic mechanism involving charged intermediates that are stabilized by polar media. The isolation and structural characterization of the intermediate 2-(hydroxy(4-nitrophenyl)methyl)malononitrile provides direct evidence for the stepwise nature of the condensation process.

Steric factors also contribute significantly to reactivity patterns. Aldehydes with ortho-substitution generally require longer reaction times and may exhibit reduced yields due to steric hindrance around the reactive carbonyl center. Conversely, meta- and para-substituted aldehydes typically proceed smoothly under standard conditions, with the electronic effects of substituents being the primary determinant of reactivity.

The nature of the active methylene component influences both reactivity and selectivity. Malononitrile, with its dual electron-withdrawing cyano groups, exhibits enhanced acidity (pKa = 11.2) compared to other active methylene compounds, facilitating easier enolate formation and subsequent nucleophilic attack. This increased reactivity enables milder reaction conditions and broader substrate scope compared to less activated methylene compounds.

Michael Addition Reactions

Michael addition reactions of malononitrile to α,β-unsaturated systems constitute a versatile methodology for constructing carbon-carbon bonds with simultaneous introduction of geminal dicyanomethyl functionality. These transformations have found extensive application in the synthesis of complex organic molecules, particularly in the formation of stereogenic centers bearing nitrile groups. The inherent nucleophilicity of the malononitrile enolate, combined with the electrophilicity of conjugated systems, enables efficient bond formation under relatively mild conditions.

Enantioselective Methodologies

The development of highly enantioselective Michael addition protocols has been achieved through the implementation of chiral catalyst systems that effectively differentiate between the enantiotopic faces of prochiral substrates. Rare-earth metal amides, particularly lanthanum amide complexes bearing chiral phenoxy-functionalized tosyl-1,2-diphenylethylenediamine ligands, have demonstrated exceptional performance in the asymmetric Michael addition of malononitrile to α,β-unsaturated ketones.

The optimal catalytic system employs lanthanum amide La[N(SiMe₃)₂]₃ in combination with the chiral ligand H₃L₁ in a 1:1.5 molar ratio in tetrahydrofuran solvent. Under these conditions, the desired β-carbonyl dinitriles are obtained in excellent yields with good to high enantioselectivities (up to 95% enantiomeric excess) after 12 hours at -15°C. The mechanism involves dual activation wherein the lanthanum center acts as a Lewis acid to activate the α,β-unsaturated ketone while the chiral ligand environment controls the stereochemical outcome.

Organocatalytic approaches utilizing chiral primary amines derived from quinidine have proven highly effective for the enantioselective Michael addition to α,β-unsaturated ketones. These transformations proceed smoothly to provide the desired adducts with excellent enantioselectivities ranging from 83-97% enantiomeric excess. The mechanism involves formation of an iminium intermediate that activates the electrophile toward nucleophilic attack while simultaneously providing chiral induction.

Bifunctional organocatalysts incorporating both hydrogen bond donors and basic sites have enabled highly enantioselective Michael additions to diverse electrophilic partners. Thiourea-based catalysts bearing chiral elements achieve up to 93% enantiomeric excess in the addition of malononitrile to α,β-unsaturated imides. The proposed mechanism involves bidentate hydrogen bonding between the catalyst and substrate, creating a well-defined chiral environment for stereoselective bond formation.

Substrate Scope and Limitations

The substrate scope of malononitrile Michael additions encompasses a broad range of α,β-unsaturated systems, with varying degrees of success depending on the electronic and steric properties of the acceptor. α,β-Unsaturated ketones represent the most extensively studied class of Michael acceptors, with both acyclic and cyclic systems participating effectively in the transformation. Electron-deficient ketones bearing aromatic substituents typically exhibit enhanced reactivity compared to aliphatic analogs.

Chalcone derivatives serve as particularly effective Michael acceptors due to their extended conjugation and favorable electronic properties. The reaction of malononitrile with chalcones proceeds through a dual activation mechanism when catalyzed by Cinchona alkaloid aluminum(III) complexes, with the aluminum center activating the electrophile while the tertiary amine promotes malononitrile deprotonation. The rate-determining step involves carbon-carbon bond formation, with activation barriers influenced by steric interactions between substrate substituents.

β-Nitroolefins represent another important class of Michael acceptors, though they generally require more forcing conditions or specialized catalyst systems. The addition of malononitrile to trans-β-nitroolefins catalyzed by bifunctional amine thiourea organocatalysts proceeds with high yields (up to 96%) and moderate enantioselectivities (up to 83% enantiomeric excess). The lower enantioselectivity compared to carbonyl-containing acceptors reflects the reduced binding affinity of nitro groups to hydrogen bond donors.

Significant limitations exist in the scope of suitable Michael acceptors. α,β-Unsaturated esters generally exhibit reduced reactivity compared to ketones due to decreased electrophilicity of the β-carbon. Similarly, α,β-unsaturated nitriles often require elevated temperatures or extended reaction times to achieve acceptable conversion. Highly sterically hindered acceptors, particularly those bearing α-substituents, may fail to undergo the desired transformation or proceed with diminished yields.

The tolerance of functional groups within the substrate framework varies considerably. Electron-withdrawing substituents on aromatic rings generally enhance reactivity and are well-tolerated, while electron-donating groups may reduce reaction rates. Sensitive functionalities such as aldehydes, primary alcohols, and unprotected amines may interfere with the Michael addition process or undergo competing side reactions.

Dimerization and Trimerization Chemistry

The self-condensation chemistry of malononitrile leading to dimeric and trimeric products represents a fascinating area of investigation that has revealed complex reaction pathways and unique structural outcomes. These transformations typically occur under basic conditions or elevated temperatures and pressures, proceeding through mechanisms involving sequential carbon-carbon bond formations and cyclization processes.

The dimerization of malononitrile under high pressure conditions (4000 kg/cm²) at 343 K in various solvents yields 1,1,3-tricyano-1-amino-1-propene as the primary dimeric product. The reaction proceeds through a Thorpe-type mechanism involving initial iminoether formation, followed by nucleophilic attack of a second malononitrile molecule. The process exhibits autocatalytic behavior, with the reaction rate increasing as product concentration builds up. Quantum mechanical calculations using the Modified Neglect of Diatomic Overlap method reveal an activation barrier of approximately 88 kJ/mol for the dimerization process.

Trimerization pathways are more complex and can lead to multiple products depending on reaction conditions. Under high pressure in alcoholic solvents, malononitrile forms two distinct trimeric products: 2,4-diamino-3,5-dicyano-6-cyanomethylpyridine and related pyridine derivatives. The mechanism involves initial dimer formation followed by condensation with a third malononitrile molecule and subsequent cyclization. The pyridine ring formation occurs through intramolecular cyclization of intermediate linear trimers.

Catalytic trimerization using transition metal complexes offers alternative pathways to cyclic trimeric products. Palladium-catalyzed cyclotrimerization employing K₂[Pd(C₆F₅)₄] as catalyst leads to the formation of 4,6-diamino-3,5-dicyano-2-cyanomethylpyridine derivatives. The process involves coordination of malononitrile to the palladium center, facilitating controlled oligomerization and cyclization. Thermal treatment of the initial products can induce further structural rearrangements, leading to diverse heterocyclic frameworks.

Nickel-catalyzed trimerization reactions proceed under different mechanistic pathways, often yielding s-triazine derivatives rather than pyridine products. The choice of catalyst and reaction conditions significantly influences the product distribution, with temperature, pressure, and solvent playing crucial roles in determining the preferred reaction pathway. These transformations typically require elevated temperatures (250-300°C) and pressures (5-8 MPa) for efficient conversion.

The synthetic utility of malononitrile dimers and trimers extends beyond their intrinsic chemical interest. The dimer 2-aminoprop-1-ene-1,1,3-tricarbonitrile serves as a versatile building block for the synthesis of diverse heterocyclic compounds, including pyridines, pyrazoles, and pyrimidines. Its reactivity stems from the presence of multiple electrophilic and nucleophilic sites, enabling participation in various condensation and cyclization reactions.

Alkylation Strategies

The alkylation of malononitrile represents a fundamental transformation for introducing alkyl substituents at the active methylene position, enabling access to diversely substituted derivatives with enhanced structural complexity. The development of selective mono- and dialkylation protocols has been crucial for synthetic applications, requiring careful control of reaction conditions to achieve the desired substitution pattern.

Selective Mono-alkylation Protocols

Phase transfer catalysis under solvent-free conditions has emerged as a highly effective methodology for achieving selective mono-alkylation of malononitrile. This approach utilizes quaternary ammonium salts as phase transfer catalysts to facilitate the reaction between solid potassium hydroxide and malononitrile in the presence of alkyl halides. The absence of solvent prevents over-alkylation by limiting the solubility of dialkylated products, thereby favoring mono-alkylation selectivity.

The protocol achieves exclusive formation of mono-alkylated products in most cases, with yields ranging from 79-100% depending on the nature of the alkyl halide. Primary alkyl halides generally provide higher yields and better selectivity compared to secondary halides, reflecting the influence of steric factors on the alkylation process. The methodology tolerates a diverse range of functional groups, including esters, ethers, and aromatic substituents, demonstrating broad synthetic utility.

Reductive alkylation approaches offer alternative pathways for mono-alkylation through sequential condensation and reduction processes. The reaction of malononitrile with aromatic aldehydes in ethanol containing catalytic amounts of water generates arylidene intermediates, which undergo subsequent reduction with sodium borohydride to yield mono-substituted malononitriles. This one-pot procedure achieves excellent yields (80-95%) and has been successfully applied to a wide range of aromatic aldehydes bearing diverse electronic and steric features.

The use of water as catalyst in the condensation step represents a green chemistry innovation that eliminates the need for traditional basic catalysts while maintaining high efficiency. The stoichiometric employment of malononitrile and aldehyde substrates minimizes waste generation and simplifies product purification. The subsequent reduction proceeds rapidly and efficiently, typically completing within minutes of sodium borohydride addition.

Electrochemical alkylation methods provide additional opportunities for selective mono-alkylation under mild conditions. Controlled potential electrolysis of arylidene malononitrile derivatives at specific reduction potentials enables selective reduction to the corresponding alkyl derivatives. The electrochemical approach offers precise control over reaction selectivity and can be performed at ambient temperature, making it attractive for substrates sensitive to thermal conditions.

Di-alkylation Methodologies

The synthesis of symmetrical and unsymmetrical dialkylmalononitriles requires careful optimization of reaction conditions to overcome the reduced acidity of mono-alkylated intermediates. Phase transfer catalysis protocols can be adapted for dialkylation by adjusting the stoichiometry of reactants and employing more forcing conditions. The use of excess alkyl halide and extended reaction times promotes formation of dialkylated products, though careful monitoring is required to prevent over-reaction.

Unsymmetrical dialkylation presents additional challenges due to the need for sequential introduction of different alkyl groups. The most effective approach involves initial mono-alkylation followed by treatment with a different alkyl halide under more vigorous conditions. The reduced acidity of the mono-alkylated intermediate necessitates stronger bases or elevated temperatures to facilitate the second alkylation step.

Metal-catalyzed approaches have shown promise for achieving regioselective dialkylation processes. Platinum-catalyzed allylic carbon-hydrogen alkylation enables the introduction of allylic groups at the malononitrile methylene position using allyl ethers as alkylating agents. The reaction proceeds through concerted proton and two-electron transfer mechanisms, providing access to structurally complex alkylated products with high efficiency.

Light-mediated alkylation strategies offer environmentally benign alternatives for dialkylation processes. Blue light-triggered carbon-carbon bond formation using carbon tetrabromide as photocatalyst enables the synthesis of functional malononitrile derivatives through radical pathways. The reaction tolerates various functional groups and provides good yields under mild conditions, representing a sustainable approach to malononitrile functionalization.

The development of asymmetric dialkylation protocols remains an active area of research, with particular focus on desymmetrization strategies using chiral catalysts. Cobalt-catalyzed reductive desymmetrization of disubstituted malononitriles using chiral bisoxazoline ligands enables selective reduction of one nitrile group while preserving the other, providing access to enantioenriched mono-nitrile products. This approach represents a significant advancement in the stereoselective functionalization of malononitrile derivatives.

Physical Description

OtherSolid

COLOURLESS CRYSTALS OR WHITE POWDER.

White powder or colorless crystals. [Note: Melts above 90°F. Forms cyanide in the body.]

Color/Form

White powder or colorless crystals

XLogP3

Boiling Point

218.5 °C

218-219 °C @ 760 mm Hg

218-220 °C

426°F

Flash Point

266 °F (OPEN CUP)

112 °C o.c.

(oc) 266°F

Vapor Density

Density

1.1910 @ 20 °C/4 °C

1.19 g/cm³

1.19

LogP

log Kow = -0.60

-0.6

Melting Point

32.0 °C

32 °C

30-34 °C

90°F

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Vapor Pressure

0.200 mm Hg @ 25 °C

Vapor pressure, Pa at 25 °C: 27

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Cyanochloride and acetonitrile are fed into a tube reactor above 700 °C

Produced batchwise by elimination of water from cyanoacetamide with phosphorus pentachloride.

General Manufacturing Information

All other chemical product and preparation manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Propanedinitrile: ACTIVE

Malononitrile is also the hydrolysis product of 2-chlorobenzylidene malononitrile or CS-tear gas used for self-defense.

Analytic Laboratory Methods

Malononitrile may be analyzed by GC with flame ionization detection.

OSW Method 8240B-W. Determination of Volatile Organics Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). This method is applicable to various type of samples, regardless of water content, including ground water, aqueous sludge, caustic liquors, acid liquors, waste solvents, and oily waste. Detection limit unspecified.

OSW Method 8240B-S. Determination of Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). This method is applicable to various types of samples regardless of water content. Detection limit unspecified.

For more Analytic Laboratory Methods (Complete) data for MALONONITRILE (6 total), please visit the HSDB record page.

Interactions

The toxic mechanism of nitriles and the effect of metabolic modifiers in mice were studied in relation to their physicochemical properties. All the test nitriles liberated cyanide both in vivo and in vitro, with the exception of benzonitrile, although the extent of liberation and the effect of carbon tetrachloride pretreatment on the mortality of animals differed among nitriles. From these results, test compounds were tentatively divided into 3 groups. In group 1, acute toxicity was greatly reduced by carbon tetrachloride pretreatment, in group 2, toxicity was not significantly changed or was somewhat enhanced, and in group 3, benzonitrile only, toxicity was clearly enhanced. The amount of cyanide was higher at death in the brains of mice given group 1 compounds, the level being comparable to that found in mice killed by dosing with potassium cyanide. The relation between log (1/LD50) and log p for the compounds in group 1 fitted a parabolic plot, while that for compounds in group 2 was linear. For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were dosed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles. /Nitriles/

Stability Shelf Life

Dates

A novel ratiometric fluorescent chemosensor for detecting malononitrile and application assisted with smartphone

Mingxin Li, Yu Gao, Yan Zhang, Shuai Gong, Xuechun Tian, Yiqin Yang, Xu Xu, Zhonglong Wang, Shifa WangPMID: 34243139 DOI: 10.1016/j.saa.2021.120135

Abstract

Malononitrile can be transformed into hypertoxic hydrogen cyanide which induces severely jeopardizes to human beings and environment. However, an effective detection technology for malononitrile was still lacking, which means that it is necessary to develop new sensitive analysis technology for malononitrile. Here in, a high sensitive fluorescent probe NQBS for detecting malononitrile was designed and synthesized from the derivative of natural product nopinone. NQBS could selectively recognize malononitrile from 26 kinds of competitive compounds in N, N-dimethylformamide (DMF) solution. The detection limit of NQBS for malononitrile was calculated to be 1.96 μM at the concentration range of 0-25 μM. In addition, the sensing mechanism of NQBS towards malononitrile was proved with high resolution mass spectrometer (HRMS), nuclear magnetic resonance hydrogen spectroscopy (H NMR), and density functional theory (DFT) calculation analysis as Knoevenagel condensation process and intramolecular cyclization reaction. With the assistance of smartphone and color recognition software, NQBS was well applied in the on-site recognition of malononitrile in real time by analyzing the change trend of the red-greenblue (RGB) value of the NQBS solution.

A Michael addition reaction-based fluorescent probe for malononitrile detection and its applications in aqueous solution, living cells and zebrafish

Liangping Tu, Jian Liu, Zichang Zhang, Qingrong Qi, Shun Yao, Wencai HuangPMID: 33594999 DOI: 10.1039/d0an02392b

Abstract

It is highly desirable to detect malononitrile in organisms and human bodies owning to its inherent toxicity. With dicyanovinyl as the recognition site, a Michael addition reaction-based fluorescent probe Hcy-DCV was developed for malononitrile detection. A notable advantage of this probe is that it responds quickly to malononitrile without any additive to speed the sensing reaction. It has a good water solubility and the detection limit was determined to be 6.92 ppb in 100% aqueous solution. In particular, Hcy-DCV exhibited good selectivity towards malononitrile over other interfering substances including hydrazine and other active methylene compounds. The probe was applied successfully to quantitate malononitrile in pure water with satisfying recovery and relative standard deviation. Additionally, the ability of visualizing malononitrile by using probe-coated strip papers was displayed, which may facilitate the on-site detection of malononitrile. Moreover, the bioimaging of malononitrile in living H1975 cells and zebrafish larvae was also demonstrated. All the experimental results suggested the potential of Hcy-DCV for practical detection of malononitrile in both environmental and biological samples.Computational Characterization of Novel Malononitrile Variants of Laurdan with Improved Photophysical Properties for Sensing in Membranes

Cecilie Søderlund Kofod, Salvatore Prioli, Mick Hornum, Jacob Kongsted, Peter ReinholdtPMID: 33074683 DOI: 10.1021/acs.jpcb.0c06011

Abstract

Fluorescent probes are powerful tools for improving our understanding of cellular membranes and other complex biological environments. Using simulations, we gain atomistic and electronic insights into the effectiveness of the probes. In the current work, we have used various computational approaches to comprehensively investigate the properties of the fluorescent probe Laurdan and two Laurdan-like probes: AADAL and ECL. In addition, we propose the development of their corresponding novel malononitrile variants, which are computationally characterized herein. For the candidate probes, electronic structure calculations were used to rationalize their optical properties, including their ability for two-photon activation, and molecular dynamics simulations were used to unravel atomistic details of their functioning within lipid bilayers. While Laurdan, AADAL, and ECL were found to have very similar optical and membrane partitioning profiles, their malononitrile variants were found to show significantly improved optical properties, especially in regard to two-photon cross sections, and they appear to retain the desired membrane characteristics of the parent Laurdan molecule.Introduction of Succinimide as A Green and Sustainable Organo-Catalyst for the Synthesis of Arylidene Malononitrile and Tetrahydrobenzo[b] pyran Derivatives

Fariba Hassanzadeh, Farhad Shirini, Manouchehr Mamaghani, Nader DaneshvarPMID: 32646356 DOI: 10.2174/1386207323666200709170916

Abstract

In this work, we tried to introduce a non-toxic and stable organic compound named succinimide as a green and efficient organo-catalyst for the promotion of the synthesis of arylidene malononitrile and tetrahydrobenzo[b]pyran derivatives. Using this method led to a clean procedure to achieve these types of bioactive compounds without a specific purification step. The rate and yield of the reactions were excellent, and also succinimide showed acceptable reusability as the catalyst.In a 25 mL round-bottom flask, [A: a mixture of aromatic aldehyde (1 mmol), malononitrile (1.1 mmol) and B: a mixture of aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol)] and succinimide (0.2 mmol) in H2O/ EtOH [5 mL (1:1)] was stirred at 80 °C for an appropriate time. After completion of the reaction, which was monitored by TLC [n-hexane-EtOAc (7:3)], the mixture was cooled to room temperature, and the solid product was filtered, washed several times with cold distilled water to obtain the corresponding pure product.

After the optimization of the conditions and amount of the catalyst, a series of aromatic aldehydes containing either-electron-donating or electron-withdrawing substituents were successfully used for both of the reactions. The reactions rates and yields under the selected conditions were excellent. The nature and electronic properties of the substituents had no obvious effect on the rate and yield of the reaction. Meanwhile, the catalyst showed acceptable reusability for these two reactions.

In this work, we have introduced Succinimide as a green and safe organo-catalyst for the efficient synthesis arylidene malononitrile and tetrahydrobenzo[b]pyran derivatives. The results showed that the catalyst had excellent efficiency in green aqueous media and also the reusability of the catalyst was good.

Activation of Pyroptosis by Membrane-Anchoring AIE Photosensitizer Design: New Prospect for Photodynamic Cancer Cell Ablation

Min Wu, Xingang Liu, Huan Chen, Yukun Duan, Jingjing Liu, Yutong Pan, Bin LiuPMID: 33543534 DOI: 10.1002/anie.202016399

Abstract

Pyroptosis as a lytic and inflammatory form of cell death is a powerful tool to fight against cancer. However, pyroptosis is usually activated by chemotherapeutic drugs, which limits its anti-tumor applications due to drug resistance and severe side effects. Herein, we demonstrate that membrane targeting photosensitizers can induce pyroptosis for cancer cell ablation with noninvasiveness and low side effects. A series of membrane anchoring photosensitizers (TBD-R PSs) with aggregation-induced emission (AIE) characteristics were prepared through conjugation of TBD and phenyl ring with cationic chains. Upon light irradiation, cytotoxic ROS were produced in situ, resulting in direct membrane damage and superior cancer cell ablation. Detailed study revealed that pyroptosis gradually became the dominant cell death pathway along with the increase of TBD-R PSs membrane anchoring capability. This study offers a photo-activated pyroptosis-based intervention strategy for cancer cell ablation.Direct Oxidation of Aryl Malononitriles Enabling a Copper-Catalyzed Intermolecular Alkene Carbochlorination

Prakash Basnet, Gang Hong, Charles E Hendrick, Marisa C KozlowskiPMID: 33393785 DOI: 10.1021/acs.orglett.0c03941

Abstract

A copper-catalyzed carbochlorination of alkenes with aryl malononitriles and chloride is disclosed. This net oxidative transformation proceeds with activated and unactivated alkenes with moderate to excellent yields. Mechanism experiments suggest addition of the malononitrile radical to form a secondary carbon radical which is intercepted by a chloride source. The resultant products can be transformed into biologically important γ-lactones in one further step.Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA

Anastasiya V Igushkina, Alexander A Golovanov, Irina A Boyarskaya, Ilya E Kolesnikov, Aleksander V VasilyevPMID: 33327655 DOI: 10.3390/molecules25245920

Abstract

Reaction of linear conjugated enynones, 1,5-diarylpent-2-en-4-yn-1-ones, with malononitrile in the presence of lithium diisopropylamide LDA, as a base, in THF at room temperature for 3-7 h resulted in the formation of the product of dimerization, multisubstituted polyfunctional cyclohexanes, 4-aryl-2,6-bis(arylethynyl)-3-(aryloxomethyl)-4-hydroxycyclohexane-1,1-dicarbonitriles, in yields up to 60%. Varying the reaction conditions by decreasing time and temperature and changing the ratio of starting compounds (enynone and malononitrile) allowed isolating some intermediate compounds, which confirmed a plausible reaction mechanism. The relative stability of possible stereoisomers of such cyclohexanes was estimated by quantum chemical calculations (DFT method). The obtained cyclohexanes were found to possess photoluminescent properties.Synthesis, photophysical properties, and density functional theory studies of phenothiazine festooned vinylcyclohexenyl-malononitrile

Fatimah A M Al-Zahrani, Khalid Ahmed Alzahrani, Reda M El-Shishtawy, Khloud Abu Mellah, Amerah M Al-Soliemy, Abdullah M AsiriPMID: 32196947 DOI: 10.1002/bio.3804

Abstract

A novel phenothiazine derivative conjugated with vinylcyclohexenyl-malononitrile (PTZ-CDN) was synthesized through the Knoevenagel reaction of 10-octyl-10H-phenothiazine-3,7-dicarbaldehyde with 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-malononitrile and fully characterized. The UV-vis absorption spectra of PTZ-CDN in different solvents showed a λband at 497-531 nm with a high molar extinction coefficient attributed to intramolecular charge transfer (ICT) with the characteristics of a π-π* transition. Increasing the solvent polarity resulted in a bathochromic shift of λ

. The PTZ-CDN fluorescence emission spectra were more sensitive to increasing the solvent polarity than the absorption spectra; they displayed a blue shift of λ

by 85 nm. To understand the behaviour of the PTZ-CDN derivative, Stokes' shift (

with respect to the solvent polarity, Lippert-Mataga and linear solvation-energy relationship (LSER) models were applied in which the LSER showed better regression than the Lippert-Mataga plots (r

= 0.9627). Finally, the TD-density functional theory (DFT) electronic transition spectra in dioxane and dimethyl formamide (DMF) were calculated. The DFT data showed that λ

resulted from the support of the highest occupied molecular orbital to the lowest unoccupied molecular orbital transition with 74% and 99% in dioxane and DMF, respectively.

Catalyst-Solvent System for PASE Approach to Hydroxyquinolinone-Substituted Chromeno[2,3-

Fedor V Ryzhkov, Yuliya E Ryzhkova, Michail N Elinson, Stepan V Vorobyev, Artem N Fakhrutdinov, Anatoly N Vereshchagin, Mikhail P EgorovPMID: 32486518 DOI: 10.3390/molecules25112573

Abstract

The Pot, Atom, and Step Economy (PASE) approach is based on the Pot economy principle and unites it with the Atom and Step Economy strategies; it ensures high efficiency, simplicity and low waste formation. The PASE approach is widely used in multicomponent chemistry. This approach was adopted for the synthesis of previously unknown hydroxyquinolinone substituted chromeno[2,3-]pyridines via reaction of salicylaldehydes, malononitrile dimer and hydroxyquinolinone. It was shown that an ethanol-pyridine combination is more beneficial than other inorganic or organic catalysts. Quantum chemical studies showed that chromeno[2,3-

]pyridines has potential for corrosion inhibition. Real time

H NMR monitoring was used for the investigation of reaction mechanism and 2-((2

-chromen-3-yl)methylene)malononitrile was defined as a key intermediate in the reaction.